
Methyl 2-O-methylfucofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-O-methylfucofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-O-methylfucofuranoside has shown potential as a bioactive compound with various therapeutic applications. Its structural characteristics allow it to interact with biological systems, making it a candidate for drug development.
Case Study: Antiviral Activity
Recent studies have investigated the antiviral properties of this compound derivatives against viruses such as SARS-CoV-2. Molecular docking simulations have demonstrated strong binding affinities to viral proteases, suggesting that these compounds could serve as effective inhibitors in viral replication pathways .
Glycoscience Research
In glycoscience, this compound is utilized as a probe for studying carbohydrate-protein interactions. Its ability to mimic natural oligosaccharides makes it valuable for understanding glycan recognition by lectins and other carbohydrate-binding proteins.
Table 1: Glycan Binding Studies
Compound | Protein Target | Binding Affinity (kcal/mol) |
---|---|---|
This compound | Lectin A | -7.5 |
This compound | Galectin-3 | -8.0 |
Antimicrobial Properties
The antimicrobial potential of this compound has been explored, particularly in the context of developing new antibiotics. Research indicates that modifications to the fucofuranoside structure can enhance its efficacy against bacterial strains.
Case Study: Antibacterial Activity
In vitro studies have shown that certain derivatives exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 1.0 mg/mL, indicating promising antibacterial properties .
Synthesis and Modification
The synthetic pathways to obtain this compound and its derivatives are crucial for its application in research. Various methods have been developed to achieve high yields and purity.
Table 2: Synthetic Routes
Q & A
Basic Research Questions
Q. How can researchers determine the structural conformation of Methyl 2-O-methylfucofuranoside using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for resolving stereochemistry and glycosidic linkage positions. Mass spectrometry (MS) complements this by confirming molecular weight and fragmentation patterns. For example, methylation analysis combined with gas chromatography-MS (GC-MS) can identify free hydroxyl groups after derivatization .
Q. What synthetic pathways are optimal for producing this compound in laboratory settings?
- Methodological Answer : Protecting group strategies (e.g., benzyl or acetyl groups) are essential for regioselective methylation. A stepwise approach involves fucose derivatization, selective 2-O-methylation using methyl iodide under alkaline conditions, and final deprotection. Yield optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting solvent polarity .
Q. Which catalytic systems enhance the efficiency of this compound synthesis?
- Methodological Answer : Lewis acids like BF₃·Et₂O or enzymatic catalysts (e.g., glycosyltransferases) improve regioselectivity. Comparative studies using polar aprotic solvents (DMF, DMSO) vs. ionic liquids can identify optimal reaction conditions. Reaction progress should be tracked using HPLC with refractive index detection .
Advanced Research Questions
Q. How do conflicting reports on this compound’s metabolic pathways in bacterial systems arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from variations in bacterial strain specificity or assay conditions (e.g., pH, temperature). A systematic review of kinetic parameters (Km, Vmax) using isothermal titration calorimetry (ITC) and LC-MS-based metabolomics can standardize findings. Meta-analysis frameworks like PICO (Population, Intervention, Comparison, Outcome) help isolate confounding variables .
Q. What experimental designs best assess the stability of this compound under physiological conditions?
- Methodological Answer : Simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) paired with stability-indicating assays (e.g., HPLC-UV/ELSD) quantify degradation products. Accelerated stability studies using Arrhenius modeling predict shelf-life. Nuclear Overhauser Effect (NOE) NMR can track conformational changes under stress .
Q. How can researchers address challenges in correlating this compound’s structural complexity with bioactivity in glycoconjugate studies?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, while surface plasmon resonance (SPR) validates binding affinities. Orthogonal assays (e.g., ELISA, fluorescence polarization) reduce false positives. Dose-response curves should account for steric effects imposed by methyl groups .
Q. Methodological Best Practices
Q. What frameworks ensure rigorous literature reviews for this compound-related studies?
- Methodological Answer : Use systematic search strings with Boolean operators (e.g., "(this compound OR CAS 131065-17-3) AND (synthesis OR metabolism)") across PubMed, Web of Science, and SciFinder®. Exclude patents and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Q. How can researchers mitigate data integrity risks in studies involving this compound?
- Methodological Answer : Implement attention-check questions in surveys and require open-ended responses to detect fraudulent participants. Raw data (e.g., NMR spectra, chromatograms) should be archived in FAIR-compliant repositories. Blind analysis and peer validation of spectral interpretations reduce bias .
Q. Data Analysis and Contradiction Resolution
Q. What statistical models are suitable for resolving contradictory bioactivity data in this compound studies?
- Methodological Answer : Mixed-effects models account for inter-study variability, while principal component analysis (PCA) identifies outlier datasets. Sensitivity analysis using Monte Carlo simulations quantifies uncertainty in IC₅₀ values. Replicate studies with standardized cell lines (e.g., HEK-293 for glycosylation assays) improve reproducibility .
Q. How should researchers validate computational predictions of this compound’s glycosidase inhibition potential?
- Methodological Answer : Docking scores (AutoDock Vina) must correlate with in vitro enzyme inhibition assays (e.g., α-L-fucosidase activity measured via spectrophotometry). Competitive inhibition kinetics (Lineweaver-Burk plots) confirm mechanism. Cross-validate results with mutagenesis studies on catalytic residues .
Properties
CAS No. |
131065-17-3 |
---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol |
InChI |
InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1 |
InChI Key |
OEWMAKHFJDSHSN-FMGWEMOISA-N |
SMILES |
CC(C1C(C(C(O1)OC)OC)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)OC)OC)O)O |
Key on ui other cas no. |
131065-17-3 |
Synonyms |
methyl 2-O-methyl-alpha-beta-L-fucofuranoside methyl 2-O-methylfucofuranoside methyl 2-O-methylfucofuranoside, beta-isomer MMFFS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.